molecular formula C13H18N4OS2 B297876 N~1~-allyl-N~2~-(4-ethoxyphenyl)-1,2-hydrazinedicarbothioamide

N~1~-allyl-N~2~-(4-ethoxyphenyl)-1,2-hydrazinedicarbothioamide

Cat. No. B297876
M. Wt: 310.4 g/mol
InChI Key: WOSQEUQUMVUJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-(4-ethoxyphenyl)-1,2-hydrazinedicarbothioamide, commonly known as AEPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AEPH is a hydrazine derivative that has been synthesized and studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AEPH is not fully understood. However, it has been suggested that AEPH exerts its anti-tumor effects through the inhibition of cell proliferation and induction of apoptosis. AEPH has also been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory effects. Additionally, AEPH has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
AEPH has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and carbonic anhydrase IX. AEPH has also been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, AEPH has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using AEPH in lab experiments is its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and diabetes. AEPH has been found to exhibit anti-tumor, anti-inflammatory, and anti-diabetic properties, making it a promising candidate for therapeutic development. However, one limitation of using AEPH in lab experiments is its complex synthesis method. The multi-step process requires careful attention to detail to ensure the purity of the final product, which may be challenging for some researchers.

Future Directions

There are several future directions for research on AEPH. One direction is to further investigate its mechanism of action in cancer, inflammation, and diabetes. Understanding the molecular pathways involved in AEPH's therapeutic effects could lead to the development of more effective treatments for these diseases. Another direction is to explore the potential of AEPH in combination with other therapeutic agents. Combining AEPH with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Additionally, further research is needed to optimize the synthesis method of AEPH and develop more efficient and cost-effective ways to produce the compound.
Conclusion
In conclusion, N~1~-allyl-N~2~-(4-ethoxyphenyl)-1,2-hydrazinedicarbothioamide, or AEPH, is a promising compound for therapeutic development due to its anti-tumor, anti-inflammatory, and anti-diabetic properties. AEPH's potential therapeutic applications make it a valuable subject for scientific research. Further investigation into its mechanism of action, combination with other therapeutic agents, and optimization of the synthesis method could lead to the development of more effective treatments for cancer, inflammation, and diabetes.

Synthesis Methods

AEPH is synthesized through a multi-step process involving the reaction of allyl isothiocyanate with hydrazine hydrate, followed by the reaction of the resulting intermediate with 4-ethoxyaniline. The final product is obtained through the reaction of the intermediate with carbon disulfide. The synthesis of AEPH is a complex process that requires careful attention to detail to ensure the purity of the final product.

Scientific Research Applications

AEPH has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-diabetic properties. AEPH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, AEPH has been found to reduce inflammation and oxidative stress in animal models, indicating its potential use in treating inflammatory diseases. AEPH has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models, making it a potential therapeutic agent for diabetes.

properties

Product Name

N~1~-allyl-N~2~-(4-ethoxyphenyl)-1,2-hydrazinedicarbothioamide

Molecular Formula

C13H18N4OS2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-(prop-2-enylcarbamothioylamino)thiourea

InChI

InChI=1S/C13H18N4OS2/c1-3-9-14-12(19)16-17-13(20)15-10-5-7-11(8-6-10)18-4-2/h3,5-8H,1,4,9H2,2H3,(H2,14,16,19)(H2,15,17,20)

InChI Key

WOSQEUQUMVUJCK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NCC=C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=S)NCC=C

Origin of Product

United States

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